racanisodamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La anisodamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los alcaloides de tropano y sus derivados.

Biología: Investigada por sus efectos en los procesos celulares y las interacciones con los receptores.

Medicina: Se utiliza en el tratamiento del shock circulatorio agudo, el shock séptico y otros trastornos vasculares.

Mecanismo De Acción

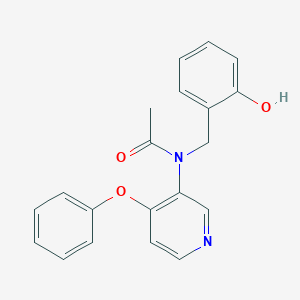

La anisodamina ejerce sus efectos principalmente a través del antagonismo de los receptores muscarínicos y los receptores α1 adrenérgicos . Al bloquear estos receptores, la anisodamina inhibe la acción de la acetilcolina y la noradrenalina, lo que conduce a la vasodilatación y mejora del flujo sanguíneo en la microcirculación . Este mecanismo es particularmente beneficioso en afecciones como el shock séptico, donde la mejora del flujo sanguíneo puede mejorar significativamente los resultados del paciente .

Compuestos Similares:

Atropina: Otro alcaloide de tropano con propiedades anticolinérgicas similares pero mayor toxicidad.

Escopolamina: Un alcaloide de tropano utilizado por sus efectos anticolinérgicos, particularmente en el mareo por movimiento.

Singularidad de la Anisodamina: La anisodamina es única debido a su menor toxicidad en comparación con la atropina y sus beneficios farmacológicos adicionales, como los efectos antagonistas del calcio y anti-oxigenación . Estas propiedades la convierten en un valioso agente terapéutico en el tratamiento de diversas afecciones vasculares e inflamatorias .

Análisis Bioquímico

Biochemical Properties

Racanisodamine has been shown to interact with and disrupt liposome structure which may reflect its effects on cellular membranes . Experimental evidence implicates this compound as an anti-oxidant that may protect against free radical-induced cellular damage . Its cardiovascular properties include depression of cardiac conduction and the ability to protect against arrhythmia induced by various agents .

Cellular Effects

This compound can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . It can also inhibit inflammation and alleviate acute lung injury induced by lipopolysaccharide (LPS) in a rat model . This compound has a protective effect on acute kidney injury induced by propylene glycol LPS, and rhabdomyolysis .

Molecular Mechanism

The primary therapeutic use of this compound has been for the treatment of septic shock . Several mechanisms have been proposed to explain its beneficial effect though most mechanisms are based upon the assumption that this compound ultimately acts by an improvement of blood flow in the microcirculation .

Temporal Effects in Laboratory Settings

This compound has been shown to attenuate radiation-induced lung injury by activating the NRF2 pathway in in vivo studies . The mice in the this compound +18 Gy group were intraperitoneally injected with this compound (5mg/kg) three days before irradiation and throughout the experiment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a therapeutic effect on radiation-induced lung injury (RILI) using a mouse model . The mice in the this compound +18 Gy group were intraperitoneally injected with this compound (5mg/kg) three days before irradiation and throughout the experiment .

Transport and Distribution

This compound hardly influenced cognition at normal doses due to its extremely low blood–brain barrier permeability . This suggests that this compound may be transported and distributed within cells and tissues in a specific manner.

Métodos De Preparación

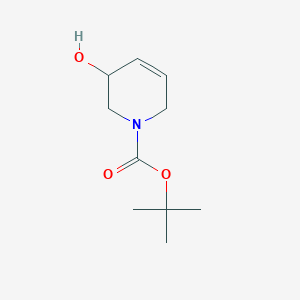

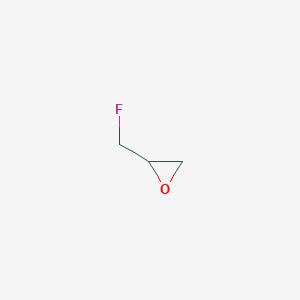

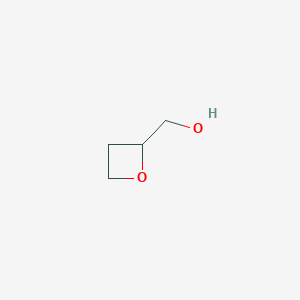

Rutas Sintéticas y Condiciones de Reacción: La anisodamina se puede sintetizar a partir de tropina y ácido trópico. El proceso implica la esterificación de la tropina con ácido trópico en condiciones ácidas para formar anisodamina . La reacción generalmente requiere un catalizador y una temperatura controlada para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial: La producción industrial de anisodamina a menudo comienza con la extracción de alcaloides de tropano de plantas de Datura. Los alcaloides de tropano extraídos se someten entonces a reacciones químicas para aislar y purificar la anisodamina . El proceso implica múltiples pasos, incluyendo la extracción líquido-líquido, la cristalización y la recristalización para lograr la pureza y calidad deseadas.

Análisis De Reacciones Químicas

Tipos de Reacciones: La anisodamina experimenta varias reacciones químicas, incluyendo:

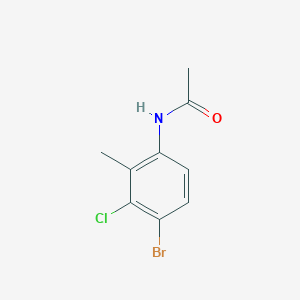

Oxidación: La anisodamina se puede oxidar para formar óxido de anisodamina N.

Reducción: La reducción de anisodamina puede producir tropina y ácido trópico.

Sustitución: La anisodamina puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo, para formar varios derivados.

Reactivos y Condiciones Comunes:

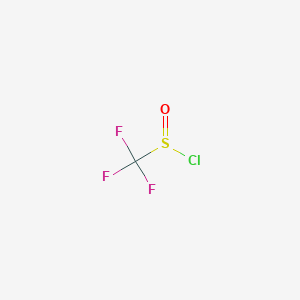

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

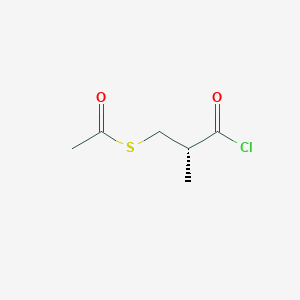

Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.

Productos Principales:

Oxidación: Óxido de anisodamina N.

Reducción: Tropina y ácido trópico.

Sustitución: Varios derivados de anisodamina con propiedades farmacológicas modificadas.

Comparación Con Compuestos Similares

Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.

Scopolamine: A tropane alkaloid used for its anticholinergic effects, particularly in motion sickness.

Uniqueness of Anisodamine: Anisodamine is unique due to its lower toxicity compared to atropine and its additional pharmacological benefits, such as calcium antagonist and anti-oxygenation effects . These properties make it a valuable therapeutic agent in the treatment of various vascular and inflammatory conditions .

Propiedades

IUPAC Name |

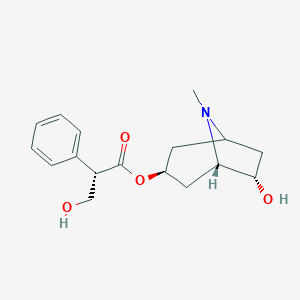

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

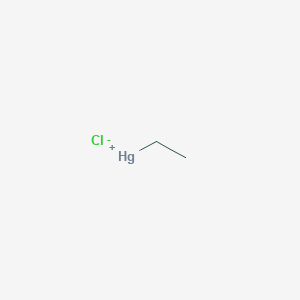

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

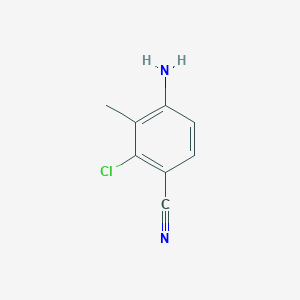

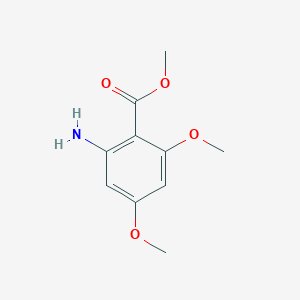

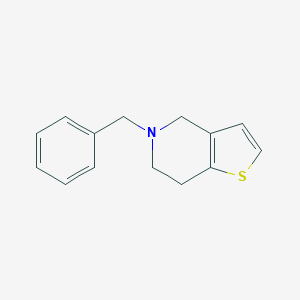

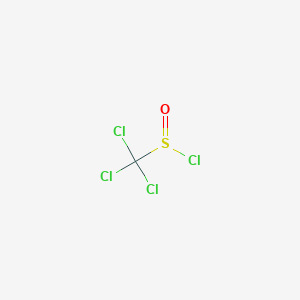

Feasible Synthetic Routes

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.